

Allcorr Technical Support Center: Effects of Process Stream Impurities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allcorr**

Cat. No.: **B1166216**

[Get Quote](#)

Welcome to the technical support center for **Allcorr**, a premier nickel-based alloy designed for superior performance in highly corrosive environments. This resource is intended for researchers, scientists, and drug development professionals who utilize **Allcorr** components in their process streams. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the effects of common impurities on the integrity of **Allcorr**.

Frequently Asked Questions (FAQs)

Q1: What is **Allcorr** and what are its primary applications?

A1: **Allcorr** is a nickel-chromium-molybdenum alloy engineered for exceptional resistance to a wide range of corrosive media. Its composition provides high resistance to both oxidizing and reducing environments, making it ideal for use in pharmaceutical and chemical process streams where purity and material integrity are critical. Common applications include reactors, piping, heat exchangers, and storage vessels.

Q2: Which common process stream impurities pose the greatest threat to **Allcorr**'s integrity?

A2: While **Allcorr** is highly resilient, certain impurities can compromise its passive protective layer and lead to corrosion. The most common and detrimental impurities include:

- Chloride Ions (Cl^-): A primary cause of localized pitting and crevice corrosion.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Sulfur Compounds: Species like hydrogen sulfide (H_2S), sulfates (SO_4^{2-}), and elemental sulfur can lead to various forms of corrosion, including pitting and stress corrosion cracking (SCC).[4][5][6]
- Reducing Acids: While generally resistant, prolonged exposure to certain reducing acids outside of specified concentration and temperature limits can cause uniform corrosion.
- Oxidizing Salts: Ferric and cupric chlorides can cause aggressive localized corrosion.

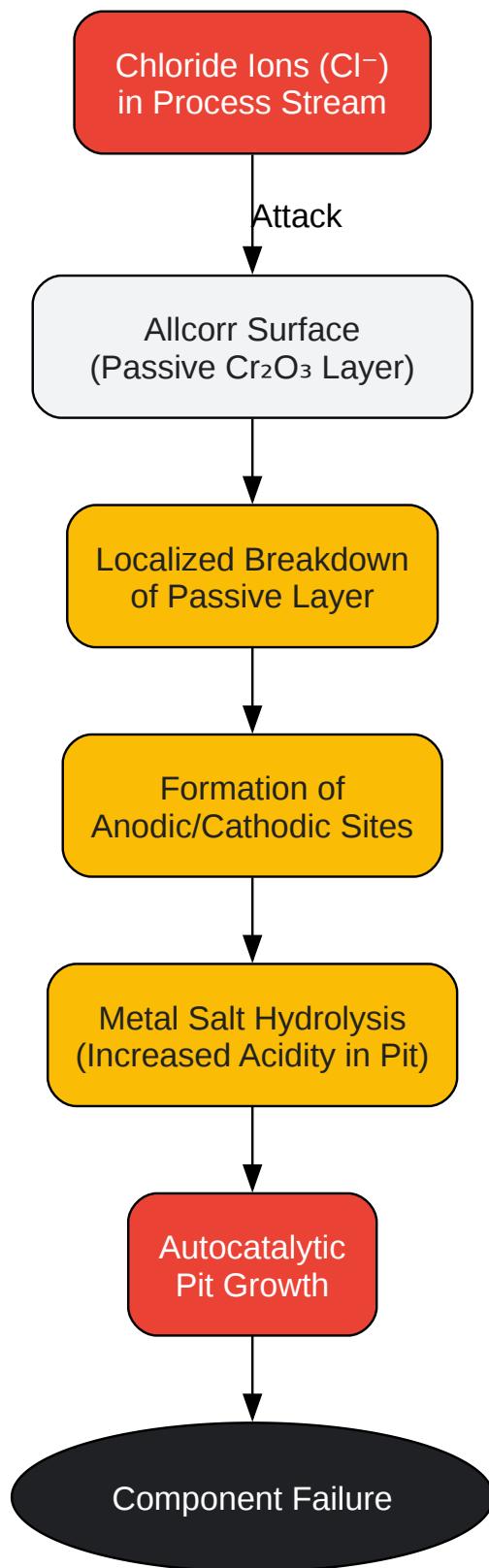
Q3: How can I perform a preliminary check for corrosion on my **Allcorr** equipment?

A3: Regular visual inspection is the first line of defense. Look for any signs of discoloration, surface etching, or the formation of deposits. For more rigorous analysis, non-destructive testing (NDT) methods such as dye penetrant testing can reveal surface-breaking defects like pits and cracks. For quantitative assessment, electrochemical techniques like Linear Polarization Resistance (LPR) can provide real-time corrosion rate data.

Troubleshooting Guide

This guide addresses specific corrosion issues you may encounter. For definitive analysis, we recommend implementing the experimental protocols detailed later in this document.

Problem: I am observing localized, deep pits on my **Allcorr** components.


Answer: This is characteristic of pitting corrosion, a localized form of corrosion that leads to the creation of small holes in the metal.[2]

- Probable Cause: The most common cause of pitting in nickel alloys is exposure to chloride ions.[3][7] Chlorides break down the passive oxide film that protects the alloy, creating small anodic sites where corrosion accelerates rapidly.[3][8][9] This process is autocatalytic, meaning the environment within the pit becomes increasingly acidic, further accelerating the corrosion process.[2][8]
- Troubleshooting Steps:
 - Analyze Process Stream: Obtain a sample of your process stream and analyze it for chloride concentration.

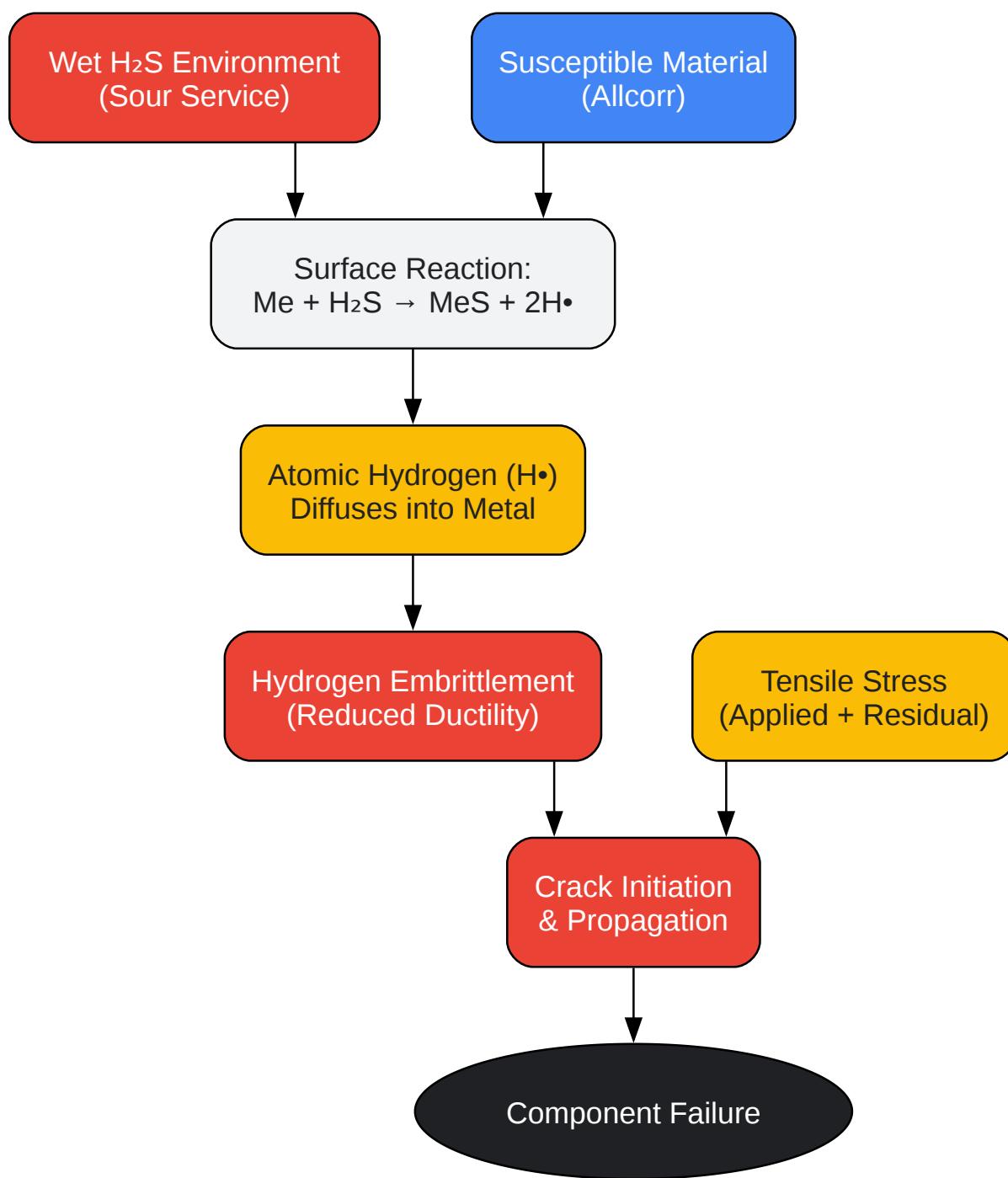
- Review Operating Conditions: Elevated temperatures significantly accelerate chloride-induced pitting. Cross-reference your operating temperature with the chloride levels.
- Inspect for Crevices: Pitting is often initiated at crevices (e.g., under gaskets or deposits) where chlorides can concentrate.
- Data Summary: The susceptibility of nickel alloys to pitting corrosion is often evaluated by a Pitting Resistance Equivalent Number (PREN). While specific data for **Allcorr** may vary, the general relationship for similar alloys is clear: higher PREN values indicate greater resistance. The PREN is calculated using the formula: $\text{PREN} = \% \text{Cr} + 3.3 * \% \text{Mo} + 16 * \% \text{N}$.
[\[1\]](#)

Parameter	Effect on Pitting Susceptibility	Notes
Chloride Concentration	Increases	Higher concentrations lead to more rapid breakdown of the passive film. [9]
Temperature	Increases	Accelerates electrochemical reactions and the rate of pit growth.
pH	Decreases	Lower pH (more acidic) conditions can exacerbate pitting.
Molybdenum (Mo) Content	Decreases	Mo is a key alloying element that enhances resistance to pitting. [1] [3]

Visualizing the Problem:

[Click to download full resolution via product page](#)

Caption: Logical pathway of chloride-induced pitting corrosion in **Allcorr**.


Problem: My **Allcorr** component, which is under tensile stress, has failed unexpectedly with fine cracks.

Answer: This failure mode suggests Stress Corrosion Cracking (SCC).

- Probable Cause: SCC is a result of the combined action of a susceptible material, a specific corrosive environment, and tensile stress. In sour (H_2S -containing) environments, sulfide stress cracking (SSC), a form of hydrogen embrittlement, is a major concern for many alloys. [10][11] Hydrogen sulfide reacts with the alloy surface, producing atomic hydrogen that can diffuse into the metal matrix, reducing its ductility and leading to cracking.[10]
- Troubleshooting Steps:
 - Environmental Analysis: Test your process stream for the presence of hydrogen sulfide (H_2S) and other sulfur compounds.
 - Check Operating Parameters: Note the temperature, pH, and H_2S partial pressure. SSC in nickel alloys is highly dependent on these factors.
 - Stress Analysis: Evaluate the sources of stress on the component. This includes applied operational stresses as well as residual stresses from manufacturing or welding.
- Data Summary: The NACE MR0175/ISO 15156 standard provides guidelines for the use of corrosion-resistant alloys in H_2S -containing environments. The table below provides a general overview of risk factors.

Parameter	Effect on SSC Susceptibility	Notes
H ₂ S Partial Pressure	Increases	Higher partial pressures increase the availability of hydrogen for embrittlement.
Chloride Concentration	Increases	Chlorides can exacerbate SSC by creating pits that act as crack initiation sites. ^[4]
Temperature	Complex Effect	SSC is typically most severe at or near ambient temperatures. [10]
pH	Decreases	Lower pH (more acidic) conditions generally increase the risk of SSC.
Material Hardness	Increases	Higher strength or hardened materials are often more susceptible to SSC.

Visualizing the Problem:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating Sulfide Stress Cracking (SSC).

Experimental Protocols

For a definitive diagnosis of corrosion issues, standardized laboratory testing is essential.

Protocol 1: Electrochemical Corrosion Testing (Cyclic Potentiodynamic Polarization)

- Objective: To evaluate the susceptibility of **Allcorr** to localized corrosion (pitting and crevice corrosion) in a simulated process environment. This method is based on standards such as ASTM G61.[12][13]
- Methodology:
 - Sample Preparation: An **Allcorr** sample is machined to a specific geometry and polished to a standardized surface finish (e.g., 600-grit). The sample is then cleaned, degreased, and mounted in an electrochemical cell holder.
 - Electrochemical Cell Setup: A standard three-electrode cell is used, containing the **Allcorr** working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., graphite or platinum).
 - Test Solution: The cell is filled with a solution that accurately simulates the process stream, including the suspected impurities (e.g., a specific chloride concentration). The solution is deaerated with nitrogen and brought to the operating temperature.
 - Polarization Scan:
 - The open-circuit potential (E_{ocp}) is monitored until stable.
 - A potentiodynamic scan is initiated from a potential below E_{ocp} in the anodic (positive) direction at a controlled scan rate (e.g., 0.167 mV/s).
 - The scan continues until a significant increase in current density indicates the breakdown (pitting) potential (E_{pit}).
 - The scan direction is then reversed. The potential at which the hysteresis loop closes is the repassivation potential (E_{rp}).
 - Data Analysis: The key parameters (E_{pit} , E_{rp}) are determined. A large difference between E_{pit} and E_{rp} , and a more negative E_{pit} , indicate higher susceptibility to pitting

corrosion.

Protocol 2: Stress Corrosion Cracking (SCC) Susceptibility Testing (Slow Strain Rate Testing - SSRT)

- Objective: To determine the susceptibility of **Allcorr** to SCC in a specific environment under controlled stress conditions. This method is also known as Constant Extension Rate Tensile (CERT) testing and is described in standards like ASTM G129.[14][15]
- Methodology:
 - Sample Preparation: A tensile specimen of **Allcorr** is machined to standard dimensions.
 - Test Setup: The specimen is mounted in a slow strain rate testing machine. An environmental chamber is sealed around the specimen's gauge section.
 - Environment Control: The simulated process environment (e.g., an aqueous solution containing H₂S and chlorides) is introduced into the chamber and maintained at the desired temperature and pressure.
 - Strain Application: The specimen is pulled in tension at a very slow, constant extension rate (typically between 10⁻⁵ and 10⁻⁷ s⁻¹).[16] This slow rate allows time for corrosion-related cracking mechanisms to occur.
 - Data Collection: The load and elongation are continuously monitored until the specimen fractures. A parallel test is conducted in an inert environment (e.g., air or nitrogen) to obtain baseline mechanical properties.
 - Data Analysis: The results from the corrosive and inert environments are compared. A significant reduction in ductility (measured by elongation to failure or reduction in area) or time to failure in the corrosive environment indicates susceptibility to SCC.[15] The fracture surface is examined using a scanning electron microscope (SEM) to identify the fracture mode (e.g., ductile vs. brittle or intergranular cracking).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. neonickel.com [neonickel.com]
- 2. Pitting corrosion - Wikipedia [en.wikipedia.org]
- 3. corrosionpedia.com [corrosionpedia.com]
- 4. nrc.gov [nrc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Elemental Sulfur and Sulfide on the Corrosion Behavior of Cr-Mo Low Alloy Steel for Tubing and Tubular Components in Oil and Gas Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Pitting Corrosion | Linde AMT [linde-amt.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. Sulfide stress cracking - Wikipedia [en.wikipedia.org]
- 11. ssmalloys.com [ssmalloys.com]
- 12. Corrosion Electrochemistry: Theory and Testing [store.astm.org]
- 13. imrtest.com [imrtest.com]
- 14. corrosionpedia.com [corrosionpedia.com]
- 15. Slow strain rate testing - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Allcorr Technical Support Center: Effects of Process Stream Impurities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1166216#the-effects-of-impurities-in-process-streams-on-allcorr-s-integrity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com